N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide

Hydrogen-bond donor count Polar surface area Medicinal chemistry design

Supply challenge: This fragment-like scaffold is discontinued in major catalogs, yet generic substitution is inadvisable-analogs lacking the secondary amine lose a key H-bond donor, while acetamide replacements increase conformational freedom and metabolic susceptibility. • Free secondary amine enables direct diversification without deprotection steps for rapid compound array generation • Cyclopropanecarboxamide core imposes conformational restriction absent in flexible acetamide analogs, enabling rigidification SAR studies • Procure via custom synthesis (≥95% purity, 4-8 week lead time) for medicinal chemistry campaigns requiring systematic HBD sampling

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13255671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NCCNCC2=CC=CO2
InChIInChI=1S/C11H16N2O2/c14-11(9-3-4-9)13-6-5-12-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14)
InChIKeyRZOQPZLZDONLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide (CAS 1596031-50-3) is a synthetic small molecule (C₁₁H₁₆N₂O₂, MW 208.26) comprising a cyclopropanecarboxamide core linked via an N-ethylethylenediamine spacer to a furan-2-ylmethyl moiety . It is primarily supplied as a research chemical (typical purity ≥95%) and is currently offered as a custom-synthesis or discontinued catalog item with limited commercial availability . The compound is not associated with a published clinical indication; its procurement relevance stems from its potential as a fragment-like scaffold for medicinal chemistry or as a synthetic intermediate in the preparation of cyclopropane-containing bioactive molecules .

Limited commercial availability: custom synthesis or discontinued catalog item
Fragment-like scaffold for medicinal chemistry design; cyclopropane-carboxamide core
Secondary amine and furan moiety enable synthetic diversification

Why Generic Furan–Cyclopropane Carboxamide Substitution Fails


Compounds sharing the furan-2-ylmethyl-cyclopropanecarboxamide core can differ fundamentally in linker topology, hydrogen-bond donor/acceptor count, and conformational flexibility, all of which determine molecular recognition and synthetic tractability . For example, eliminating the secondary amine in the ethylenediamine linker (as in N-(furan-2-ylmethyl)cyclopropanecarboxamide) removes a potential hydrogen-bond donor and reduces polar surface area, potentially altering solubility and target engagement . Conversely, substituting the cyclopropane carboxamide with an acetamide (N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide) increases conformational freedom and metabolic susceptibility . Substitution on the linker itself (e.g., N-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide) introduces a bulky, lipophilic phenyl ring that drastically shifts the pharmacophore . Because no public head-to-head biological data exist for these analogs, selection must currently rest on the precise structural features required for a given design hypothesis, making generic substitution inadvisable.

Eliminating the secondary amine linker removes a hydrogen-bond donor, altering polar surface area and solubility profile.

Replacing cyclopropanecarboxamide with acetamide increases conformational flexibility and may shift metabolic susceptibility.

Introducing a bulky phenyl ring on the linker drastically changes pharmacophore properties and synthetic tractability.

Product-Specific Evidence Guide


Secondary Amine Impact on Hydrogen-Bond Donor Capacity

The target compound contains a secondary amine (*NH) within its ethylenediamine linker, which constitutes a hydrogen-bond donor (HBD) absent in the directly N-acylated comparator N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 540791-34-2). This single HBD difference increases the topological polar surface area (tPSA) by approximately 12 Ų and adds one hydrogen-bond donor, altering predicted permeability and solubility profiles [1]. For fragment-based screening libraries where HBD count is a critical diversity parameter, the target compound provides a distinct physicochemical signature that the comparator cannot replicate.

HBD & tPSA Difference
Class-level
Δ tPSA ≈ +12 Ų; +1 HBD
Supports HBD-count diversity in fragment library design
In silico inference; experimental solubility/permeability to verify
Hydrogen-bond donor count Polar surface area Medicinal chemistry design

Cyclopropane Conformational Restriction vs. Acetamide Flexibility

The cyclopropanecarboxamide moiety introduces significant conformational restriction compared to the acetamide derivative N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide (CAS 1038266-56-6). The cyclopropane ring locks the amide in a constrained orientation (dihedral angle ~0–10° relative to the carbonyl), which can improve metabolic stability and binding entropy in target engagement [1]. The acetamide analog, lacking this constraint, samples a broader conformational ensemble (dihedral angle range ~40–140°), potentially reducing target selectivity [2]. Both compounds are available at 95% purity; however, the cyclopropane scaffold is preferred when rigidification is desired .

Conformational Constraint
Class-level
Restricted dihedral ~0–10° vs ~40–140° acetamide
May improve target-binding entropy
Target-specific effects require experimental validation
Conformational restriction Metabolic stability Synthetic intermediate

Secondary Amine as Orthogonal Synthetic Handle

The free secondary amine in the target compound provides an orthogonal synthetic handle for late-stage diversification (e.g., reductive amination, sulfonylation, or urea formation) that is chemically inaccessible in the directly N-acylated comparator N-(furan-2-ylmethyl)cyclopropanecarboxamide [1]. In a typical diversification workflow, the secondary amine can be reacted under mild conditions (e.g., with sulfonyl chlorides at 0–25 °C, pH 8–9) to generate sulfonamide libraries, whereas the N-acylated comparator requires harsher deprotection/re-acylation sequences [1]. This reactivity difference translates to higher step efficiency in parallel synthesis campaigns.

Synthetic Handle Reactivity
Class-level
Direct sulfonylation/alkylation; avoids deprotection step
Enables efficient parallel library diversification
Compatible with standard organic transformations
Synthetic diversification Orthogonal protection Amine reactivity

Purity Profile Relative to Functionalized Analogs

The target compound is commercially offered at ≥95% purity (Leyan Cat. 2091136) . The close relative N-{2-[(furan-2-ylmethyl)amino]ethyl}acetamide is also available at 95% purity , while the more complex N-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is offered at 97% purity . This indicates that the target compound’s purity specification is consistent with, though not superior to, that of closely related analogs. For purity-driven procurement decisions requiring ≥98%, additional purification or custom synthesis would be necessary for the target compound.

Purity Specification
Head-to-head
95% target vs 97% chlorophenyl analog
Purity not superior; additional purification may be needed
Vendor-stated; analytical method undisclosed
Chemical purity Quality control Procurement specification

Supply Continuity: Discontinued Catalog Status

The target compound is listed as ‘Discontinued’ by at least one supplier (CymitQuimica, Ref. 3D-WNC03150) , whereas the comparator N-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is actively stocked by multiple vendors . This supply status difference introduces procurement lead time and cost variability for the target compound (typically requiring custom synthesis with 4–8 week lead times vs. immediate shipment for stocked comparators).

Supply Status
Head-to-head
Discontinued; custom synthesis lead 4–8 weeks
Procurement planning requires extended lead time
As of May 2026 vendor catalogs
Supply chain Discontinued product Custom synthesis

Lack of Public Comparative Bioactivity Data

Despite structural features that suggest potential biological relevance (secondary amine HBD, cyclopropane constraint, furan π-system), no peer-reviewed IC₅₀, Kd, or cellular activity data were identified for the target compound as of May 2026 [1][2]. Similarly, no public selectivity, ADME, or in vivo efficacy data were found. This absence of quantitative bioactivity data applies equally to the closest comparators. Consequently, any biological differentiation claim would be speculative. Procurement decisions must therefore be driven solely by the structural and synthetic properties documented above.

Bioactivity Data Gap
Evidence gap
No peer-reviewed IC₅₀, Kd, or cellular data
Procurement must rely on structural/synthetic rationale
Biological differentiation not yet possible
Bioactivity data gap Evidence limitation Procurement risk

Research and Industrial Application Scenarios


Fragment-Based Libraries with Diverse HBD Topology

The secondary amine of the target compound provides a hydrogen-bond donor and increased tPSA relative to N-acylated analogs (see Evidence Item 1). This makes the compound suitable for inclusion in fragment libraries where systematic sampling of HBD count and vector orientation is a design goal .

Parallel Synthesis of Sulfonamide or Urea Libraries

The free secondary amine enables direct diversification under mild conditions without deprotection steps (see Evidence Item 3), making the compound a productive starting scaffold for generating compound arrays in medicinal chemistry campaigns .

Cyclopropane-Containing Fragment Evolution

The cyclopropanecarboxamide core imposes conformational restriction absent in acetamide analogs (see Evidence Item 2), enabling evaluation of rigidification effects on target binding when progressing from flexible fragment hits to more constrained lead-like molecules .

Custom Synthesis with Extended Lead Times

Given the compound's discontinued catalog status in some supply channels (see Evidence Item 5), procurement is most viable through custom synthesis, suited for well-planned, longer-horizon projects that can accommodate 4–8 week lead times and require the specific structural features of this compound .

Application
Selection Property
Validation Focus
Fragment-Based Libraries with Diverse HBD Topology
Secondary amine HBD and increased tPSA profile
Verify HBD-count diversity and solubility in fragment screening conditions
Parallel Synthesis of Sulfonamide or Urea Libraries
Free secondary amine synthetic handle
Confirm mild-condition reactivity and library yield
Cyclopropane-Containing Fragment Evolution
Cyclopropane conformational constraint
Assess binding entropy and target engagement with constrained scaffold
Custom Synthesis with Extended Lead Times
Discontinued catalog; custom synthesis availability
Plan 4–8 week lead time; verify structural identity post-synthesis
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